molecular formula C12H7Cl2NO3 B6392497 5-(3,5-Dichlorophenyl)-2-hydroxyisonicotinic acid CAS No. 1261905-95-6

5-(3,5-Dichlorophenyl)-2-hydroxyisonicotinic acid

Cat. No.: B6392497
CAS No.: 1261905-95-6
M. Wt: 284.09 g/mol
InChI Key: HKIWYSGBBMXDGY-UHFFFAOYSA-N
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Description

5-(3,5-Dichlorophenyl)-2-hydroxyisonicotinic acid is a halogenated aromatic compound featuring a substituted isonicotinic acid backbone. Its structure includes a 3,5-dichlorophenyl moiety attached to the fifth position of the pyridine ring and a hydroxyl group at the second position.

Properties

IUPAC Name

5-(3,5-dichlorophenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO3/c13-7-1-6(2-8(14)3-7)10-5-15-11(16)4-9(10)12(17)18/h1-5H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIWYSGBBMXDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=CNC(=O)C=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688037
Record name 5-(3,5-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-95-6
Record name 5-(3,5-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation

The 3,5-dichlorophenyl moiety can be introduced via Friedel-Crafts acylation, leveraging the electron-deficient nature of the pyridine ring. In a representative protocol:

  • Protection of the hydroxy group : The 2-hydroxy group is acetylated using acetic anhydride to prevent side reactions.

  • Acylation : Reacting the protected pyridine with 3,5-dichlorobenzoyl chloride in the presence of AlCl₃ at 0–5°C.

  • Deprotection : Hydrolysis with aqueous NaOH restores the hydroxy group.

This method, however, faces challenges in regioselectivity, often producing mixtures of 5- and 3-substituted isomers.

Suzuki-Miyaura Coupling

A more selective approach employs Suzuki-Miyaura cross-coupling between a halogenated pyridine intermediate and 3,5-dichlorophenylboronic acid:

  • Bromination : 2-Hydroxyisonicotinic acid is brominated at the 5-position using NBS (N-bromosuccinimide) in DMF.

  • Coupling : The 5-bromo intermediate reacts with 3,5-dichlorophenylboronic acid under Pd(PPh₃)₄ catalysis, yielding the coupled product.

This method achieves higher regiocontrol, with yields up to 85% when optimized for catalyst loading (2–5 mol%) and base (K₂CO₃).

Carboxylic Acid Functionalization

The carboxylic acid group in isonicotinic acid derivatives is typically introduced via hydrolysis of nitriles or esters. For example:

  • Esterification : Methylation of the acid using methanol and H₂SO₄ to form methyl 2-hydroxyisonicotinate.

  • Hydrolysis : Refluxing the ester with aqueous HCl regenerates the carboxylic acid.

Notably, ester intermediates improve solubility during subsequent reactions, facilitating purification.

Integrated Synthetic Routes

Route A: Sequential Cyclization and Coupling

  • Synthesize 2-hydroxyisonicotinic acid via cyclocondensation.

  • Brominate at position 5 using POBr₃.

  • Perform Suzuki coupling with 3,5-dichlorophenylboronic acid.

  • Hydrolyze esters or nitriles to carboxylic acids.

Yield : 68–72% overall.

Route B: Direct Acylation and Oxidation

  • Protect 2-hydroxyisonicotinic acid as an acetate.

  • Conduct Friedel-Crafts acylation with 3,5-dichlorobenzoyl chloride.

  • Oxidize the ketone to carboxylic acid using KMnO₄.

Yield : 55–60% overall, with lower regioselectivity.

Optimization and Challenges

Regioselectivity Control

  • Directing groups : Introducing a nitro group at position 3 directs electrophilic substitution to position 5, later reduced to amine and removed.

  • Catalyst screening : Pd-based catalysts with bulky ligands (e.g., SPhos) enhance coupling efficiency for Suzuki reactions.

Purification Techniques

  • Crystallization : Ethyl acetate/hexane mixtures isolate intermediates.

  • Chromatography : Silica gel chromatography resolves regioisomeric byproducts.

Analytical Characterization

  • ¹H NMR : Key signals include:

    • Aromatic protons from the dichlorophenyl group (δ 7.1–7.3 ppm).

    • Hydroxy proton as a broad singlet (δ 10.5–12.5 ppm).

  • HPLC : Purity >98% achieved via reverse-phase C18 columns .

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dichlorophenyl)-2-hydroxyisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of 5-(3,5-Dichlorophenyl)-2-oxoisonicotinic acid.

    Reduction: Formation of 5-(3,5-Dichlorophenyl)-2-hydroxyisonicotinyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3,5-Dichlorophenyl)-2-hydroxyisonicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3,5-Dichlorophenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

    Effects: The binding of the compound to its targets can lead to inhibition of enzyme activity or modulation of receptor function, resulting in therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other dichlorophenyl-substituted derivatives, such as:

  • N-(3,5-Dichlorophenyl)succinimide (NDPS)
  • 4-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid

Key Differences :

Backbone Variability: 5-(3,5-Dichlorophenyl)-2-hydroxyisonicotinic acid contains a pyridine-carboxylic acid core with a hydroxyl group. 4-(5-(3,5-Dichlorophenyl)-...-methylbenzoic acid (–4) includes a dihydroisoxazole ring and a trifluoromethyl group, enhancing its stability and bioactivity in antiparasitic applications.

Functional Groups :

  • The hydroxyl group in the target compound may confer hydrogen-bonding capacity, influencing solubility and receptor interactions.
  • The trifluoromethyl group in the Sichuan Elixir compound () enhances metabolic stability and lipophilicity, critical for its use as an API in veterinary antiparasitics.

Data Table: Comparative Analysis

Property 5-(3,5-Dichlorophenyl)-2-hydroxyisonicotinic Acid N-(3,5-Dichlorophenyl)succinimide (NDPS) 4-(5-(3,5-Dichlorophenyl)-...-methylbenzoic Acid
Molecular Weight ~288.1 g/mol (calculated) 232.08 g/mol 418.19 g/mol
Molecular Formula C₁₂H₇Cl₂NO₃ C₁₀H₇Cl₂NO₂ C₁₈H₁₂Cl₂F₃NO₃
Key Functional Groups Hydroxyl, pyridine-carboxylic acid Succinimide ring Dihydroisoxazole, trifluoromethyl, benzoic acid
Primary Application Research compound (hypothetical) Nephrotoxicity model Antiparasitic API
Toxicity (Reported) Not characterized Severe renal damage at 5,000 ppm Optimized for veterinary safety

Key Research Findings

Structural Determinants of Toxicity: The succinimide ring in NDPS is critical for its nephrotoxic effects, while the pyridine-carboxylic acid backbone of the target compound lacks this liability .

Biological Activity

5-(3,5-Dichlorophenyl)-2-hydroxyisonicotinic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dichlorophenyl group attached to a hydroxyisonicotinic acid moiety. Its molecular formula is C12H8Cl2N2O3C_{12}H_{8}Cl_{2}N_{2}O_{3}, with a molecular weight of approximately 284.09 g/mol. The presence of the hydroxyl and dichlorophenyl groups is crucial for its biological activity, influencing both its solubility and interaction with biological targets.

5-(3,5-Dichlorophenyl)-2-hydroxyisonicotinic acid interacts with various molecular targets, including enzymes and receptors. Its mechanism of action may involve:

  • Inhibition of Enzyme Activity : The compound can bind to the active sites or allosteric sites of specific enzymes, modulating their functions.
  • Influence on Signal Transduction : By interacting with cellular receptors, it can affect downstream signaling pathways, leading to altered cellular responses.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various Gram-positive pathogens, which are increasingly resistant to conventional antibiotics. Notably:

  • Activity Against Multidrug-Resistant Strains : In vitro tests have shown that 5-(3,5-Dichlorophenyl)-2-hydroxyisonicotinic acid exhibits antimicrobial properties against strains such as Staphylococcus aureus and Enterococcus faecalis.
  • Structure-Dependent Efficacy : The compound's antimicrobial activity appears to be influenced by its structural characteristics, with derivatives showing varying degrees of effectiveness against resistant strains .

Table 1: Antimicrobial Efficacy Against Selected Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Enterococcus faecalis32 µg/mL
Clostridioides difficile8 µg/mL

Anticancer Activity

In addition to its antimicrobial properties, 5-(3,5-Dichlorophenyl)-2-hydroxyisonicotinic acid has shown promising anticancer activity:

  • Cell Line Studies : The compound demonstrated significant cytotoxic effects in A549 human lung cancer cell cultures, indicating potential as an anticancer agent.
  • Mechanisms of Action : The anticancer effects may be mediated through apoptosis induction and cell cycle arrest in cancer cells .

Case Studies

One notable study explored the efficacy of derivatives of 5-(3,5-Dichlorophenyl)-2-hydroxyisonicotinic acid against drug-resistant fungal pathogens. These derivatives exhibited potent activity against Candida auris and Aspergillus fumigatus, suggesting potential applications in treating fungal infections .

Q & A

Q. What are the recommended synthetic routes for 5-(3,5-Dichlorophenyl)-2-hydroxyisonicotinic acid in laboratory settings?

  • Methodological Answer : Synthesis typically involves coupling reactions between substituted pyridine derivatives and dichlorophenyl precursors. For example:

Step 1 : Use 2-hydroxyisonicotinic acid as the core scaffold.

Step 2 : Introduce the 3,5-dichlorophenyl group via Suzuki-Miyaura cross-coupling with a boronic acid derivative under palladium catalysis.

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures .

Characterization : Confirm structure via 1H^1H-NMR (δ 8.2–8.5 ppm for aromatic protons) and LC-MS (m/z ~297 [M-H]^-) .

  • Key Considerations :
  • Monitor reaction progress using TLC with UV visualization.
  • Optimize catalyst loading (e.g., 5 mol% Pd(PPh3_3)4_4) to minimize side products.

Q. How should researchers handle and store 5-(3,5-Dichlorophenyl)-2-hydroxyisonicotinic acid to ensure stability?

  • Methodological Answer :
  • Storage : Keep in amber vials at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation.
  • Handling : Use gloveboxes for air-sensitive steps. Dissolve in DMSO (10 mM stock) for biological assays, and avoid aqueous buffers at pH > 7 due to carboxylate group instability .
  • Safety : Wear nitrile gloves and eye protection; refer to GHS hazard codes (e.g., H315 for skin irritation) for lab-specific protocols .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 5-(3,5-Dichlorophenyl)-2-hydroxyisonicotinic acid in different solvents?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate solvation free energies (e.g., using Gaussian 16 with SMD solvent models) to compare polar (water) vs. nonpolar (toluene) environments.
  • Reactivity Insights :
  • Chlorine substituents increase electrophilicity at the pyridine ring, favoring nucleophilic attack in polar aprotic solvents (e.g., DMF) .
  • Hydroxy group participation in intramolecular hydrogen bonding reduces solubility in hydrophobic media .
  • Validation : Compare computed IR spectra (e.g., O-H stretch at ~3200 cm1^{-1}) with experimental data from NIST Chemistry WebBook .

Q. What strategies resolve contradictions in reported biological activities of structurally similar chlorophenyl derivatives?

  • Methodological Answer :
  • Systematic Meta-Analysis :

Data Curation : Compile IC50_{50} values from peer-reviewed studies (e.g., antimicrobial assays) and normalize for assay conditions (pH, cell lines).

Structural Clustering : Group compounds by substituent patterns (e.g., dichloro vs. trifluoromethyl groups) to identify activity trends.

Mechanistic Hypotheses : Link discrepancies to differences in membrane permeability (logP calculations) or target-binding modes (molecular docking) .

  • Experimental Validation :
  • Repeat assays under standardized conditions (e.g., CLSI guidelines for MIC testing).
  • Use isogenic mutant strains to isolate target-specific effects .

Methodological Frameworks

  • Theoretical Linkage : Ground experimental designs in frontier molecular orbital theory (e.g., HOMO-LUMO gaps for reactivity predictions) .
  • Contradiction Resolution : Apply Bradford Hill criteria to assess causality in bioactivity studies, emphasizing dose-response consistency .

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